2,4-Dichloropyrimidine-5-boronic acid 2,4-Dichloropyrimidine-5-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16273784
InChI: InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H
SMILES:
Molecular Formula: C4H3BCl2N2O2
Molecular Weight: 192.80 g/mol

2,4-Dichloropyrimidine-5-boronic acid

CAS No.:

Cat. No.: VC16273784

Molecular Formula: C4H3BCl2N2O2

Molecular Weight: 192.80 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloropyrimidine-5-boronic acid -

Specification

Molecular Formula C4H3BCl2N2O2
Molecular Weight 192.80 g/mol
IUPAC Name (2,4-dichloropyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H
Standard InChI Key CPOWKKAKGTWDJC-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1Cl)Cl)(O)O

Introduction

Structural and Physicochemical Properties

The molecular formula of 2,4-dichloropyrimidine-5-boronic acid is C4H3BCl2N2O2\text{C}_4\text{H}_3\text{BCl}_2\text{N}_2\text{O}_2, with a molecular weight of 192.796 g/mol . Key physical properties include a density of 1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 400.2±55.0C400.2 \pm 55.0^\circ \text{C} at standard atmospheric pressure . The compound’s flash point, 195.8±31.5C195.8 \pm 31.5^\circ \text{C}, underscores its stability under typical laboratory conditions .

Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine-5-boronic Acid

PropertyValue
Molecular FormulaC4H3BCl2N2O2\text{C}_4\text{H}_3\text{BCl}_2\text{N}_2\text{O}_2
Molecular Weight192.796 g/mol
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point400.2±55.0C400.2 \pm 55.0^\circ \text{C}
Flash Point195.8±31.5C195.8 \pm 31.5^\circ \text{C}
Vapour Pressure0.0±1.0mmHg0.0 \pm 1.0 \, \text{mmHg} at 25C25^\circ \text{C}
LogP0.53

The compound’s low vapor pressure (0.0±1.0mmHg0.0 \pm 1.0 \, \text{mmHg} at 25C25^\circ \text{C}) and moderate hydrophilicity (LogP = 0.53) suggest suitability for solution-phase reactions . The boronic acid group enhances solubility in polar aprotic solvents, facilitating its use in Suzuki-Miyaura couplings .

Synthetic Methodologies

Direct Synthesis from Pyrimidine Precursors

A five-step synthesis from [14C]urea has been reported, yielding radiochemically pure [2-14C]2,5-dichloropyrimidine with a specific activity of 226.0 μCi/mg . This route involves condensation of labeled urea with malonaldehyde derivatives, followed by bromination, chlorination, and boronic acid formation . The final step employs palladium-catalyzed borylation to introduce the boronic acid moiety, achieving a 95.8% radiochemical purity .

Boronic Acid Esterification

To improve stability, the boronic acid is often converted to its pinacol ester (CAS 1073354-24-1), a crystalline derivative with the formula C10H13BCl2N2O2\text{C}_{10}\text{H}_{13}\text{BCl}_2\text{N}_2\text{O}_2 and a molecular weight of 274.94 g/mol . This derivative is synthesized via transesterification with pinacol, offering enhanced shelf life and reactivity in anhydrous conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug candidates . For example, its reaction with 4-bromoanisole produces 5-(4-methoxyphenyl)-2,4-dichloropyrimidine, a scaffold for kinase inhibitors . Regioselectivity is influenced by the electron-withdrawing chlorine substituents, which direct coupling to the para position of the boronic acid.

Radiolabeling for Metabolic Studies

[2-14C]2,5-dichloropyrimidine, synthesized via the boronic acid intermediate, is used in hepatocyte transport studies and metabolic profiling . Its high specific activity (33.7 mCi/mmol) allows tracing of drug metabolites at nanomolar concentrations, critical for pharmacokinetic analyses .

Derivatives and Related Compounds

Table 2: Structurally Related Boronic Acids

CompoundStructure FeaturesApplications
4-Chloro-3-pyridylboronic acidChlorine at pyridine position 4Synthesis of nicotinic acid derivatives
5-Pyrimidylboronic acidBoronic acid at pyrimidine position 5Cross-coupling intermediates
2,6-Dichloropyridine-3-boronic acidDichloro-substituted pyridineAgrochemical synthesis

The pinacol ester derivative (CAS 1073354-24-1) is particularly notable for its stability and utility in moisture-sensitive reactions .

Recent Advances and Future Directions

Recent studies focus on optimizing coupling efficiency using micellar catalysis, which reduces palladium loading by 50% while maintaining yields above 85%. Future research may explore enzymatic borylation strategies for greener synthesis and applications in boron neutron capture therapy (BNCT).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator